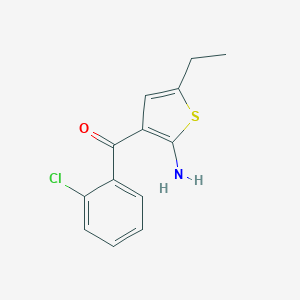
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Vue d'ensemble
Description
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNOS and its molecular weight is 265.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, with the CAS number 50508-60-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H12ClNOS
- Molecular Weight: 265.76 g/mol
- Purity: >98% (GC)
- Physical State: Solid
- Melting Point: 95.0 to 99.0 °C
Research indicates that compounds similar to this compound may exhibit their biological effects through interactions with specific receptors and enzymes. For instance, studies have highlighted the importance of the amino and keto groups in mediating biological activity, particularly in relation to adenosine receptors .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological potential:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Structural Analysis
The structural characteristics of this compound play a crucial role in its biological activity. X-ray crystallography has revealed that the molecular conformation allows for effective interaction with target sites within biological systems . The presence of intramolecular hydrogen bonds stabilizes the molecule and enhances its binding affinity.
Propriétés
IUPAC Name |
(2-amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-2-8-7-10(13(15)17-8)12(16)9-5-3-4-6-11(9)14/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCZAHPNNJKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90523879 | |
| Record name | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-60-6 | |
| Record name | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone and how does its molecular conformation contribute to its potential activity?
A1: this compound crystallizes in the monoclinic P21/c space group. [] Its unit cell parameters are a = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)°. [] A key structural feature is the intramolecular N–H···O=C hydrogen bond, which forms a six-membered planar ring within the molecule. [] This hydrogen bond significantly influences the molecule's conformation, potentially contributing to its ability to interact with the target receptor. [] Further research is needed to fully elucidate the structure-activity relationship and confirm its interaction with the human A1 adenosine receptor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















